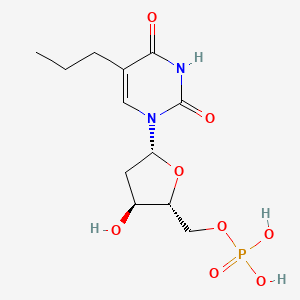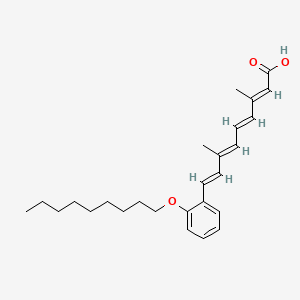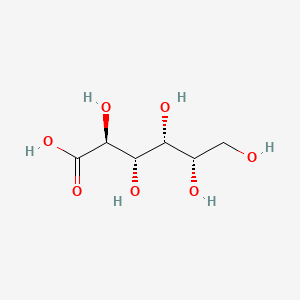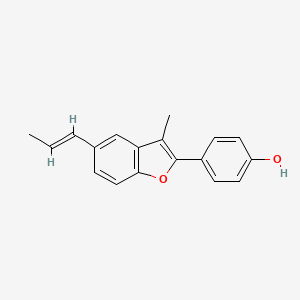
Eupomatenoid 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rataniaphenol II is a member of the class of benzofurans that is 1-benzofuran substituted by a 4-hydroxyphenyl group at position 2, a methyl group at position 3 and a prop-1-en-1-yl group at position 5. It is a lignan derivative isolated from the roots of Krameria lappacea. It has a role as an anti-inflammatory agent, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, a NF-kappaB inhibitor and a plant metabolite. It is a member of benzofurans and a member of phenols.
Scientific Research Applications
Antiprotozoal Activity
Eupomatenoid 6, derived from the Piper regnellii plant, has been researched for its antiprotozoal activity. A study by Luize et al. (2006) demonstrated that eupomatenoid 6, along with other neolignans, exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests its potential as a natural treatment for protozoal infections.
Antifungal and Antibacterial Properties
Research has also shown the antifungal and antibacterial potential of eupomatenoid 6. A study conducted by Freixa et al. (2001) isolated eupomatenoid 6 from Piper fulvescens and found it to be effective against several fungal strains, particularly dermatophytes. Additionally, Marçal et al. (2010) reported on the antibacterial activities of eupomatenoid 6 against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in addressing antibiotic resistance issues.
Anticancer Activity
Eupomatenoid 6 has shown promise in cancer research. The study by Longato et al. (2015) indicated that eupomatenoid 5, a related compound, induced different cell death responses in cancer cell lines, suggesting a potential role for eupomatenoid 6 in cancer therapy.
Insecticidal Effects
A study by Macedo et al. (2018) identified eupomatenoid 6 as a potent insecticide against Aedes aegypti larvae. This discovery indicates the potential use of eupomatenoid 6 in controlling mosquito populations and preventing vector-borne diseases.
Synthesis and Chemical Studies
The synthesis and chemical characterization of eupomatenoid 6 have been a focus in several studies. For instance, Eidamshaus and Burch (2008) described a one-pot synthesis method for benzofurans like eupomatenoid 6. Such studies are crucial for the development of eupomatenoid 6 as a pharmacological agent.
properties
CAS RN |
41744-26-7 |
|---|---|
Product Name |
Eupomatenoid 6 |
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C18H16O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-11,19H,1-2H3/b4-3+ |
InChI Key |
KNFUWJAIDVAYOV-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O |
SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O |
synonyms |
eupomatenoid 6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



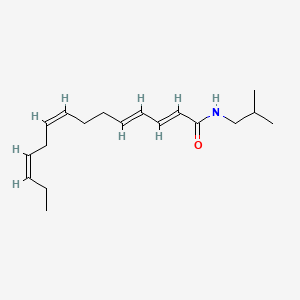
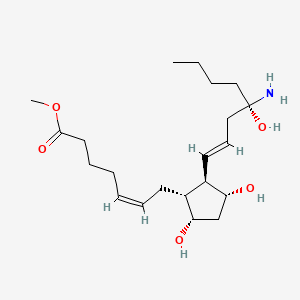
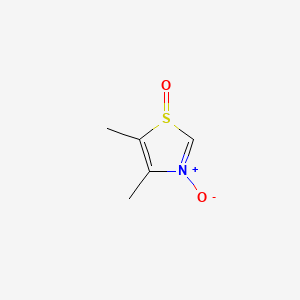

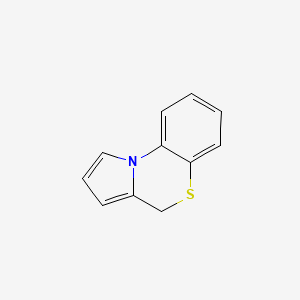
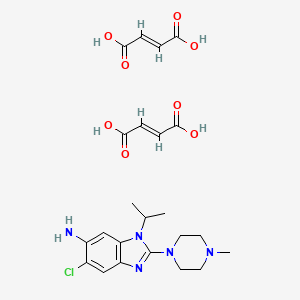

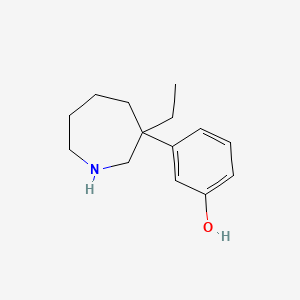
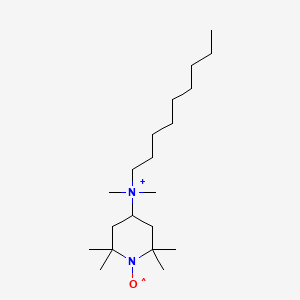
![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)

